N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine
CAS No.:
Cat. No.: VC20025097
Molecular Formula: C17H19NO6
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO6 |
|---|---|
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21) |
| Standard InChI Key | AOZXMYLQUITLQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid, reflects its intricate structure . The chromenone core consists of a benzopyran scaffold with substituents at positions 4 (propyl), 7 (methoxyacetyl group), and 8 (methyl). The acetyl-glycine side chain is attached via an ether linkage at the 7-position, introducing polar functional groups that influence solubility and reactivity.
Key Structural Features:
-
Chromenone backbone: A fused benzene (aromatic) and pyran (oxygen-containing heterocycle) system.
-
Substituents:
The canonical SMILES representation, CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O, further clarifies the connectivity of atoms .
Physicochemical Profile
The compound’s properties are critical for its pharmacokinetic behavior:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.3 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 8 |
Data sourced from PubChem and VulcanChem indicate moderate lipophilicity (XLogP3-AA = 2.1), suggesting balanced solubility in aqueous and lipid environments. The presence of multiple oxygen and nitrogen atoms facilitates interactions with biological targets, while the propyl and methyl groups contribute to metabolic stability.
Synthesis and Industrial Preparation
Reaction Pathway
The synthesis begins with 7-hydroxy-4-methylcoumarin, which undergoes alkylation with ethyl chloroacetate to introduce the acetyl-glycine side chain. Key steps include:
-
Etherification: Reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the 7-oxyacetyl intermediate.
-
Amidation: Coupling the intermediate with glycine using carbodiimide-based activating agents (e.g., EDC/HOBt) to yield the final product.
-
Purification: Chromatographic techniques or recrystallization to achieve >95% purity.
Optimization Strategies
Industrial-scale production emphasizes:
-
Catalyst selection: Transitioning from homogeneous to heterogeneous catalysts to simplify recovery.
-
Solvent systems: Using green solvents (e.g., ethyl acetate) to reduce environmental impact.
-
Yield enhancement: Optimizing stoichiometry and reaction time to achieve 80–85% yield.
Biological Activities and Mechanisms
Antioxidant Effects
The chromenone scaffold exhibits radical scavenging activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS). Studies suggest that the 7-oxyacetyl-glycine group enhances this activity through electron-donating effects.
Anti-inflammatory Action
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The compound’s IC50 for COX-2 is reported at 12 µM, comparable to celecoxib (10 µM).
Comparative Analysis with Chromenone Derivatives
| Compound | Molecular Formula | Biological Activity | IC50 (COX-2) |
|---|---|---|---|
| N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine | Antioxidant, Anti-inflammatory | 12 µM | |
| 4-Methylumbelliferone | Choleretic, Antifibrotic | N/A | |
| Esculetin | Antioxidant, Antidiabetic | 18 µM |
This compound’s COX-2 inhibition surpasses esculetin, highlighting its superior anti-inflammatory potential.
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Inflammatory diseases: Potential use in rheumatoid arthritis or colitis due to COX-2/5-LOX dual inhibition.
-
Oncology: Adjuvant therapy to enhance chemosensitivity in resistant cancers.
Challenges and Opportunities
-
Bioavailability: Structural modifications to improve oral absorption.
-
Toxicology: Comprehensive in vivo safety profiling required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume